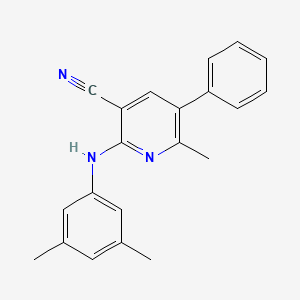
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルは、ピリジン環にフェニル基、メチル基、およびカルボニトリル基が置換された複雑な構造を持つ有機化合物です。
合成方法
合成経路と反応条件
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3,5-ジメチルアニリンを適切なピリジン誘導体と制御された条件下で反応させることです。 反応には、目的の生成物を高い収率と純度で得るために、触媒や特定の溶媒を使用することが含まれる場合があります .
工業生産方法
この化合物の工業生産には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。 連続フローリアクターや自動システムの使用は、生産プロセスの効率を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
反応の種類
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強酸化剤を使用して酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および炭素担持パラジウムなどの触媒が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために重要です .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりニトロ誘導体またはヒドロキシル誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります .
科学研究アプリケーション
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: さまざまな医学的状態における治療薬としての可能性を探る研究が進行中です。
科学的研究の応用
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 具体的な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる場合があります .
類似化合物の比較
類似化合物
類似化合物には、以下のような他の置換ピリジンおよびアニリンが含まれます。
- 3,5-ジメチルアニリン
- 2,6-ジメチルアニリン
- 4-メチルアニリン
独自性
2-(3,5-ジメチルアニリノ)-6-メチル-5-フェニルピリジン-3-カルボニトリルは、その特定の置換パターンとアニリンとピリジン部分の両方の存在により、独特です。 この構造的特徴の組み合わせは、さまざまな研究および工業用途にとって価値のある、明確な化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
Similar compounds include other substituted pyridines and anilines, such as:
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
- 4-Methylaniline
Uniqueness
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both aniline and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
生物活性
The compound 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is a member of the pyridine derivative family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H20N2
- Molecular Weight : 304.39 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring substituted with various functional groups that are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that certain pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. A study highlighted the efficacy of a related compound in inhibiting cell proliferation in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard treatments like bleomycin .
The proposed mechanisms of action for the anticancer effects include:
- Inhibition of Kinases : Many pyridine derivatives act as inhibitors of key kinases involved in cancer progression. For example, the inhibition of IKKb (IκB kinase beta) has been linked to decreased NF-κB activity, which is often upregulated in cancers .
- Apoptosis Induction : The ability to trigger apoptotic pathways in tumor cells is critical for the anticancer activity of these compounds. The structural features of the compound facilitate interactions with cellular proteins that regulate apoptosis .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Research suggests that similar pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's disease. This dual inhibition may enhance cognitive function and protect against neurodegeneration by increasing acetylcholine levels in the brain .
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of IKKb; induction of apoptosis | |
| Neuroprotective | Inhibition of AChE and BuChE | |
| Cytotoxicity | Improved interaction with cancer cell proteins |
Case Study 1: Anticancer Activity
A specific study investigated a series of pyridine derivatives structurally related to this compound. The results showed that these compounds exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that the structural modifications significantly enhanced their anticancer properties .
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, researchers evaluated a series of compounds similar to our target compound for their ability to inhibit cholinesterase enzymes. The results indicated that these compounds not only inhibited AChE but also showed antioxidant properties, suggesting their potential use in treating Alzheimer's disease .
特性
分子式 |
C21H19N3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(3,5-dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-14-9-15(2)11-19(10-14)24-21-18(13-22)12-20(16(3)23-21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,24) |
InChIキー |
JHTIZTJUILGBKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC2=NC(=C(C=C2C#N)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















